molecular formula C9H8ClNO B043527 6-chloro-4-methoxy-1H-indole CAS No. 117970-23-7

6-chloro-4-methoxy-1H-indole

Cat. No. B043527
M. Wt: 181.62 g/mol
InChI Key: VATCRGBXBABPDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 6-chloro-4-methoxy-1H-indole, often involves complex reactions designed to introduce functional groups at specific positions on the indole ring. These synthetic methods may include halogenation, methoxylation, and the use of directing groups to control the regioselectivity of the reactions. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a three-step substitution reaction, showcasing the complexity and efficiency of modern synthetic techniques (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into bond angles, bond lengths, and the overall geometry of the molecule. For instance, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate revealed important aspects of its molecular structure, including the arrangement of functional groups and the impact on its chemical reactivity (Yao et al., 2023).

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
    • They show various biologically vital properties and have attracted increasing attention in recent years .
  • Synthetic Chemistry

    • Indole derivatives are important in synthetic chemistry, where they are used in the synthesis of various drugs .
  • Biological Research

    • Indole derivatives are used in biological research due to their diverse biological activities .
    • They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety And Hazards

“6-chloro-4-methoxy-1H-indole” should be handled with care. Avoid contact with skin and eyes, and do not breathe dust. It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

The future directions for “6-chloro-4-methoxy-1H-indole” could involve further exploration of its synthesis methods and biological activities. Given the significance of indole derivatives in medicinal chemistry, there is potential for “6-chloro-4-methoxy-1H-indole” to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-chloro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATCRGBXBABPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372084
Record name 6-chloro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methoxy-1H-indole

CAS RN

117970-23-7
Record name 6-chloro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Miley - 2019 - search.proquest.com
… as a starting material, the resulting 6-chloro4-methoxy-1H-indole-2-carboxylic acid methyl … , it did produce several milligrams of 6-chloro-4-methoxy-1H-indole (36), from which a number …
Number of citations: 0 search.proquest.com

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